7-Hydroxyphenprocoumon

Drug metabolism Pharmacokinetic modeling Mass balance studies

7-Hydroxyphenprocoumon (CAS 55789-04-3) is the predominant monohydroxylated metabolite of the long-acting oral vitamin K antagonist (VKA) phenprocoumon, belonging to the 4-hydroxycoumarin class of anticoagulants. The compound exists as a racemic mixture with distinct (R)- and (S)-enantiomers (CAS 79832-99-8 and 79833-03-7, respectively) and has the molecular formula C₁₈H₁₆O₄ (MW 296.32 g/mol).

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 55789-04-3
Cat. No. B12668130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyphenprocoumon
CAS55789-04-3
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
InChIInChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3
InChIKeyHBAPGROFUGJSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyphenprocoumon (CAS 55789-04-3): Core Identity and Procurement-Relevant Classification


7-Hydroxyphenprocoumon (CAS 55789-04-3) is the predominant monohydroxylated metabolite of the long-acting oral vitamin K antagonist (VKA) phenprocoumon, belonging to the 4-hydroxycoumarin class of anticoagulants [1]. The compound exists as a racemic mixture with distinct (R)- and (S)-enantiomers (CAS 79832-99-8 and 79833-03-7, respectively) and has the molecular formula C₁₈H₁₆O₄ (MW 296.32 g/mol) [2]. It is formed endogenously via hepatic CYP450-mediated hydroxylation at the 7-position of the coumarin ring system and serves as the quantitatively dominant clearance pathway for phenprocoumon in humans [3]. Unlike the parent drug, 7-hydroxyphenprocoumon is pharmacologically inactive as an anticoagulant and is primarily utilized as an analytical reference standard for pharmacokinetic, pharmacogenetic, and metabolic pathway investigations [4].

Why 7-Hydroxyphenprocoumon Cannot Be Substituted by Positional Isomer Metabolites in Analytical and Pharmacogenetic Workflows


The three monohydroxylated phenprocoumon metabolites—7-hydroxy, 4′-hydroxy (CAS 55789-09-8), and 6-hydroxy (CAS 55789-05-4)—are positional isomers sharing identical molecular formulae (C₁₈H₁₆O₄, MW 296.32) but differ fundamentally in their metabolic abundance, stereoselective formation, CYP enzyme dependence, anticoagulant activity, and clinical plasma exposure [1]. These differences are not subtle variations but rather order-of-magnitude divergences in key parameters: the 7-hydroxy metabolite accounts for ~33.4% of the administered phenprocoumon dose versus only 8.1% for the 4′-hydroxy and 15.5% for the 6-hydroxy metabolite [2]; it is the only one of the three that demonstrates a complete absence of anticoagulant activity in vivo [3]; and it exhibits a fundamentally different CYP2C9 genotype-sensitivity profile that directly impacts its utility as a phenotyping probe [4]. Substituting any positional isomer for 7-hydroxyphenprocoumon in an analytical reference panel, pharmacokinetic modeling study, or CYP2C9 activity assay would therefore introduce systematic quantitative error and invalidate cross-study comparisons.

7-Hydroxyphenprocoumon Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Predominant Metabolic Pathway Abundance: 7-OH-PPC Represents 33.4% of Administered Phenprocoumon Dose vs. 15.5% (6-OH) and 8.1% (4′-OH)

In a definitive human mass-balance study using pseudoracemic phenprocoumon with ¹⁴C tracer, 7-hydroxyphenprocoumon accounted for 33.4% of the total administered dose excreted, making it the single most abundant metabolite—more than double the 15.5% contribution of 6-hydroxyphenprocoumon and over four times the 8.1% contribution of 4′-hydroxyphenprocoumon [1]. Cumulatively, hydroxylated metabolites accounted for approximately 60% of recovered drug-related material, with 7-hydroxylation alone representing more than half of all metabolic clearance [1]. This dominance is consistent across the clinical pharmacokinetics literature, with the approximate metabolic partitioning cited as ~60% 7-OH, ~25% 6-OH, and ~15% 4′-OH phenprocoumon [2].

Drug metabolism Pharmacokinetic modeling Mass balance studies

Complete Absence of Anticoagulant Activity In Vivo: 7-OH-PPC Ranks Last in Potency Among All Phenprocoumon Metabolites

In a direct head-to-head comparative study, racemic phenprocoumon and each of its three monohydroxylated metabolites were separately administered intravenously to rats at equimolar doses, and prothrombin times were measured to construct a pharmacodynamic model based on clotting factor synthesis rate. The relative anticoagulant potency ranking was unequivocally: phenprocoumon (parent) > 4′-hydroxyphenprocoumon > 6-hydroxyphenprocoumon > 7-hydroxyphenprocoumon, with 7-hydroxyphenprocoumon demonstrating no detectable anticoagulant activity whatsoever [1]. This complete pharmacological inactivity of the 7-hydroxy metabolite contrasts with the partial residual activity observed for 4′-OH-PPC and 6-OH-PPC, confirming that hydroxylation at the 7-position fully abolishes VKORC1 inhibitory capacity [1].

Anticoagulant pharmacology Structure-activity relationship Metabolite safety profiling

CYP2C9 Genotype-Dependent (S)-7-Hydroxylation: 50.9% Lower Intrinsic Clearance for CYP2C9*3 vs. Wild-Type

The (S)-7-hydroxylation of phenprocoumon—the major metabolic pathway—is significantly compromised by CYP2C9 variant alleles in a gene-dose-dependent manner. Using human recombinant CYP enzymes, the intrinsic clearance (Vmax/Km) for (S)-7-hydroxylation was 28.9% lower for CYP2C9*2 and 50.9% lower for CYP2C9*3 compared to wild-type CYP2C9*1 [1]. In human liver microsomes, the CYP2C9*3/*3 genotype corresponded to an approximately fourfold lower (S)-7-hydroxylation rate than CYP2C9*1/*1 (wild-type) [1]. At the clinical pharmacokinetic level, carriers of CYP2C9*3/*3 exhibited a median AUC of (R,S)-7-hydroxyphenprocoumon of only approximately 25% of the wild-type genotype value, and the plasma AUC metabolic ratio (parent/metabolite) for (S)-7-hydroxylation was approximately 10-fold higher in CYP2C9*3/*3 vs. CYP2C9*1/*1 [2]. These genotype-dependent reductions in 7-hydroxylation are substantially more pronounced than for the 6-hydroxy and 4′-hydroxy pathways because 7-hydroxylation (particularly the S-enantiomer) is the most CYP2C9-dependent of all phenprocoumon hydroxylation reactions, with CYP2C9 contributing ~65% vs. CYP3A4 contributing ~35% to S-7-OH formation [3].

Pharmacogenetics CYP2C9 polymorphism Enzyme kinetics Personalized anticoagulation

Stereoselective Formation Profile: S/R Enantiomer Ratio of 1.69 for 7-OH vs. 2.86 for 4′-OH vs. 0.85 for 6-OH

The stereoselectivity of phenprocoumon hydroxylation is highly regiospecific, with each positional isomer exhibiting a distinct S/R enantiomer formation ratio. Using pseudoracemic phenprocoumon (equimolar (R)-[¹²C]- and (S)-[2-¹³C]phenprocoumon) administered to human subjects, the S/R formation ratio was 1.69 for 7-hydroxyphenprocoumon, indicating moderate preferential formation from the S-enantiomer of the parent drug [1]. By comparison, 4′-hydroxylation was much more strongly S-selective (S/R = 2.86), while 6-hydroxylation showed slight R-selectivity (S/R = 0.85) [1]. These differential stereoselectivities reflect distinct CYP enzyme contributions to each hydroxylation site: S-7-hydroxylation is predominantly CYP2C9-mediated (~65%), whereas the more extreme stereoselectivity of 4′-hydroxylation arises from the involvement of CYP2C8 alongside CYP2C9 and CYP3A4 [2]. The intermediate S/R ratio of 1.69 for 7-OH-PPC makes it a uniquely informative probe for detecting shifts in stereoselective metabolism induced by CYP2C9 polymorphisms or co-administered inhibitors.

Stereoselective metabolism Chiral pharmacokinetics Enantiomer-specific analysis

Clinical Plasma Concentration Hierarchy: 7-OH-PPC at 43.2 ng/mL vs. Parent Drug at 2000 ng/mL and 6-OH-PPC at 2 ng/mL

In the first characterization of phenprocoumon metabolites in human plasma, pooled samples from patients on chronic phenprocoumon therapy revealed a striking concentration hierarchy: parent phenprocoumon at approximately 2000 ng/mL, 7-hydroxyphenprocoumon at 43.2 ng/mL, and 6-hydroxyphenprocoumon at only 2 ng/mL (both unconjugated) [1]. Thus, the 7-hydroxy metabolite circulates at approximately 2.2% of the parent drug concentration but at over 20-fold higher levels than the 6-hydroxy metabolite. This 43.2 ng/mL plasma level, while substantially lower than the parent drug, is pharmacokinetically meaningful for bioanalytical detection and quantification, establishing 7-OH-PPC as the only phenprocoumon metabolite present at concentrations routinely quantifiable by standard HPLC-UV or LC-MS methods in clinical plasma samples [1]. The authors concluded that metabolites of phenprocoumon do not contribute significantly to the overall anticoagulant effect in patients, with the 7-hydroxy metabolite being the most abundant but pharmacologically silent circulating species [1].

Therapeutic drug monitoring Plasma metabolite profiling Bioanalytical method validation

Highest-Value Procurement and Application Scenarios for 7-Hydroxyphenprocoumon Based on Quantitative Differentiation Evidence


CYP2C9 Activity Phenotyping Probe in Patients Receiving Phenprocoumon Anticoagulation Therapy

7-Hydroxyphenprocoumon is the optimal urinary or plasma biomarker for assessing CYP2C9 metabolic activity in patients on phenprocoumon. Its formation is the most CYP2C9-dependent of all phenprocoumon hydroxylation pathways (CYP2C9 contributes ~65% to S-7-hydroxylation vs. ~35% from CYP3A4), and CYP2C9*3/*3 carriers exhibit a ~10-fold higher parent/metabolite AUC ratio and ~4-fold lower (S)-7-hydroxylation rate compared to wild-type [1][2]. In contrast, 6-hydroxyphenprocoumon and 4′-hydroxyphenprocoumon show substantially less CYP2C9 dependence and thus provide weaker genotype-phenotype correlation, making 7-hydroxyphenprocoumon the uniquely informative probe for this application [3].

Absolute Quantification Reference Standard for LC-MS/MS Bioanalytical Method Validation in Pharmacokinetic Studies

As the predominant circulating metabolite (~43.2 ng/mL in patient plasma vs. ~2 ng/mL for 6-OH-PPC), 7-hydroxyphenprocoumon is the only phenprocoumon metabolite present at concentrations amenable to robust quantification across diverse LC-MS/MS platforms [1]. Its unique S/R enantiomer ratio of 1.69 provides a stereochemical benchmark for chiral column method development that cannot be achieved using the 4′-hydroxy (S/R 2.86) or 6-hydroxy (S/R 0.85) positional isomers [2]. Laboratories procuring this compound as a certified reference standard can validate assays capable of simultaneously quantifying the parent drug and its major metabolite in a single analytical run.

Negative Control for Vitamin K Epoxide Reductase (VKORC1) Inhibition Assays and Anticoagulant Activity Screening

The complete absence of anticoagulant activity for 7-hydroxyphenprocoumon—confirmed in a direct head-to-head rat study where it ranked below 4′-OH-PPC, 6-OH-PPC, and the parent drug in prothrombin time prolongation [1]—establishes this compound as the only phenprocoumon metabolite suitable as a true negative control in VKORC1 inhibition assays, coagulation factor synthesis models, and anticoagulant screening panels. The 4′-hydroxy and 6-hydroxy metabolites retain measurable residual activity and would confound assay interpretation if used as negative controls [1].

Metabolic Pathway Flux Reference in Physiologically Based Pharmacokinetic (PBPK) Modeling of Coumarin Anticoagulants

7-Hydroxyphenprocoumon accounts for 33.4% of the administered phenprocoumon dose—more than the 6-hydroxy (15.5%) and 4′-hydroxy (8.1%) metabolites combined [1]. This quantitative dominance, combined with its well-characterized CYP enzyme fractional contributions (CYP2C9 and CYP3A4) and its distinct stereoselective formation profile [2][3], makes it the single most impactful metabolite for parameterizing the hepatic clearance module of PBPK models for phenprocoumon. Models parameterized without the 7-hydroxy pathway would misrepresent the majority of phenprocoumon's metabolic clearance, whereas the 6-hydroxy and 4′-hydroxy pathways represent smaller and less clinically variable fractions of total clearance [1].

Quote Request

Request a Quote for 7-Hydroxyphenprocoumon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.